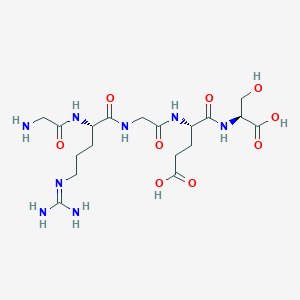
Gly-Arg-Gly-Glu-Ser
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Arg-Gly-Glu-Ser is a pentapeptide composed of five amino acids: glycine, arginine, glycine, glutamic acid, and serine. This peptide sequence is known for its biological activity and is often used in scientific research due to its ability to interact with specific receptors and proteins in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Arg-Gly-Glu-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions: Gly-Arg-Gly-Glu-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with broken disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Gly-Arg-Gly-Glu-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects, including wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用機序
Gly-Arg-Gly-Glu-Ser exerts its effects by binding to specific receptors on the cell surface, such as integrins. This binding can activate various signaling pathways, leading to cellular responses like migration, proliferation, and differentiation. The peptide’s interaction with integrins is crucial for its role in processes like wound healing and tissue repair.
類似化合物との比較
Gly-Arg-Gly-Asp-Ser: Another pentapeptide with similar biological activity but different receptor binding specificity.
Gly-Arg-Gly-Glu-Ala: A variant with alanine instead of serine, affecting its biological properties.
Uniqueness: Gly-Arg-Gly-Glu-Ser is unique due to its specific sequence, which allows it to interact with particular receptors and proteins. This specificity makes it valuable in targeted therapeutic applications and research studies.
特性
分子式 |
C18H32N8O9 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N8O9/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22)/t9-,10-,11-/m0/s1 |
InChIキー |
PXBRHUDUPKMASY-DCAQKATOSA-N |
異性体SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


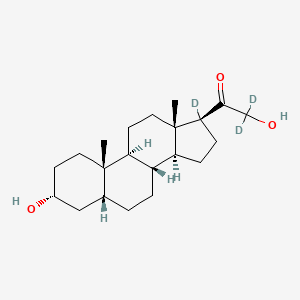
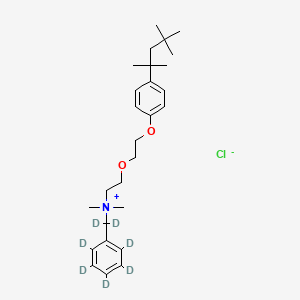

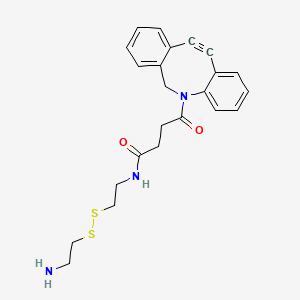
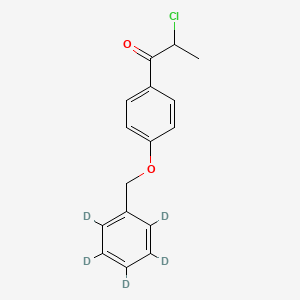
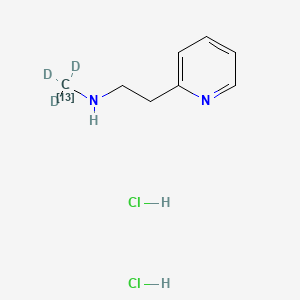
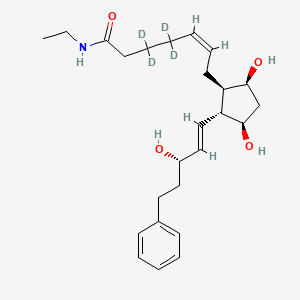
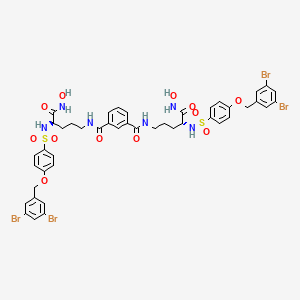
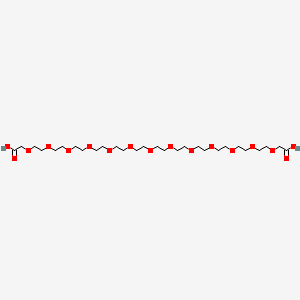

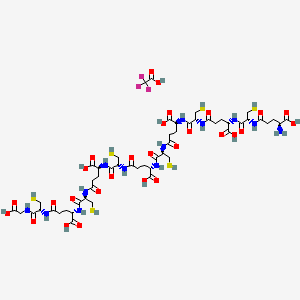

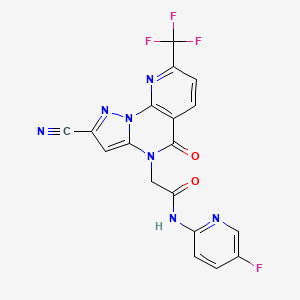
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
